molecular formula C15H14O2 B11962589 2-Phenoxy-1-phenylpropan-1-one CAS No. 6640-19-3

2-Phenoxy-1-phenylpropan-1-one

Cat. No.: B11962589
CAS No.: 6640-19-3
M. Wt: 226.27 g/mol
InChI Key: OPDGCCBFQWSSCQ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C15H14O2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a phenyl group and a phenoxy group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxy-1-phenylpropan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reactants and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted phenyl or phenoxy compounds

Scientific Research Applications

2-Phenoxy-1-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

2-Phenoxy-1-phenylpropan-1-one can be compared with other similar compounds, such as:

    1-Phenoxypropan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    Phenylacetone: Lacks the phenoxy group, making it less versatile in certain reactions.

    Propiophenone: Similar backbone but lacks the phenoxy group.

The uniqueness of this compound lies in its dual functional groups (phenyl and phenoxy), which provide a wide range of reactivity and applications in various fields.

Properties

CAS No.

6640-19-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-phenoxy-1-phenylpropan-1-one

InChI

InChI=1S/C15H14O2/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

OPDGCCBFQWSSCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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